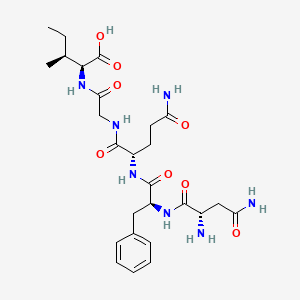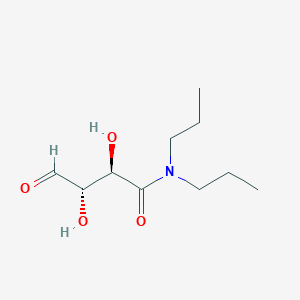
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is an organic compound with a complex structure featuring multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide typically involves several steps, starting from simpler organic molecules. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial-scale production .
化学反応の分析
Types of Reactions
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
(2R,3S)-2,3-dihydroxybutanamide: Lacks the dipropyl groups, making it less hydrophobic.
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dimethylbutanamide: Similar structure but with dimethyl groups instead of dipropyl, affecting its reactivity and solubility.
Uniqueness
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dipropyl groups enhance its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .
特性
CAS番号 |
919480-30-1 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide |
InChI |
InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)10(15)9(14)8(13)7-12/h7-9,13-14H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChIキー |
ZTENCUORSXTVCO-RKDXNWHRSA-N |
異性体SMILES |
CCCN(CCC)C(=O)[C@@H]([C@@H](C=O)O)O |
正規SMILES |
CCCN(CCC)C(=O)C(C(C=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


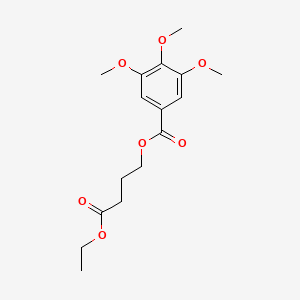
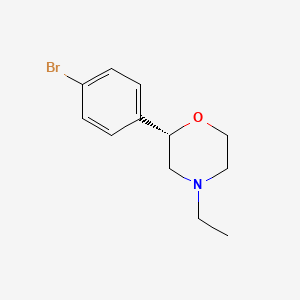
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
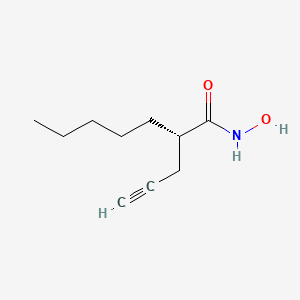
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
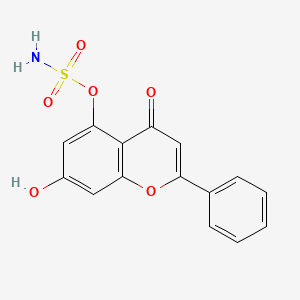


![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
